

Characterization of 3-Ethynylpyridin-2-ol: A Comparative NMR Analysis

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Compound of Interest

Compound Name: 3-Ethynylpyridin-2-ol

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For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the expected ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral data for **3-ethynylpyridin-2-ol**, contextualized with experimental data from structurally similar compounds. This approach facilitates the identification and verification of this and related molecules.

While a complete experimental dataset for **3-ethynylpyridin-2-ol** is not readily available in the public domain, we can predict its spectral characteristics by comparing data from analogous compounds. This guide presents known ^1H and ^{13}C NMR data for 3-ethynylpyridine, 2-ethynylpyridine, 4-ethynylpyridine, and substituted pyridin-2-ones to provide a robust framework for spectral interpretation.

Comparative NMR Data Analysis

The following table summarizes the ^1H and ^{13}C NMR chemical shifts for **3-ethynylpyridin-2-ol** and its structural analogs. The data for the analogs are compiled from publicly available spectral databases and scientific literature. The predicted values for **3-ethynylpyridin-2-ol** are based on additive principles and the observed substituent effects in the analog series.

Compound	Nucleus	H-3 (ppm)	H-4 (ppm)	H-5 (ppm)	H-6 (ppm)	Et hy nyl -H (ppm)	C-2 (ppm)	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	C-6 (ppm)	Et hy nyl -C1 (ppm)	Et hy nyl -C2 (ppm)	Solvent
3-Ethynylpyridine	¹ H	-	~7.0 7.3	~6.2 6.5	~7.2 7.5	~3.3	-	-	-	-	-	-	-	CD Cl ₃
	¹³ C	-	-	-	-	~160-165	~100-105	~38-42	~108-112	~35-39	~80-85	~75-80	CD Cl ₃	
3-Ethynylpyridine [1]	¹ H	-	7.7 (dt)	7.2 (m)	8.7 (t)	3.2 (s)	-	-	-	-	-	-	-	CD Cl ₃
2-Ethynylpyridine	¹³ C	-	-	-	-	-	143.1	127.3	136.2	122.9	150.0	82.7	77.8	CD Cl ₃

idin e														
4- Eth yny lpyr idin e	¹³ C	-	-	-	-	-	15 0.2	12 5.1	13 2.8	12 5.1	15 0.2	83. 1	81. 0	CD Cl ₃
6- (un dec -1- yn- 1- yl)p yrid in- 2- ol[2]	¹ H	6.5 1 (dd)	6.6 5 (d)	7.4 2 (t)	-	-	-	-	-	-	-	-	-	CD Cl ₃
	¹³ C	-	-	-	-	-	17 7.4	11 5.8	14 0.6	11 9.9	13 5.7	96. 3	75. 2	CD Cl ₃

Experimental Protocols

The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules, based on standard laboratory practices.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Sample Preparation:

- Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[\[3\]](#)
- Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution into a clean, dry NMR tube.

- The final solution depth in the NMR tube should be approximately 4-5 cm.

^1H NMR Spectroscopy:

- Spectrometer: A 400 MHz or 500 MHz spectrometer is typically used.
- Acquisition Parameters:
 - Number of scans: 16-64 (depending on sample concentration).
 - Relaxation delay (d1): 1-5 seconds. A longer delay is necessary for quantitative measurements.
 - Acquisition time (aq): 2-4 seconds.
 - Pulse width: A 30° or 90° pulse is standard.
- Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).[\[2\]](#)
 - Integrate the signals.

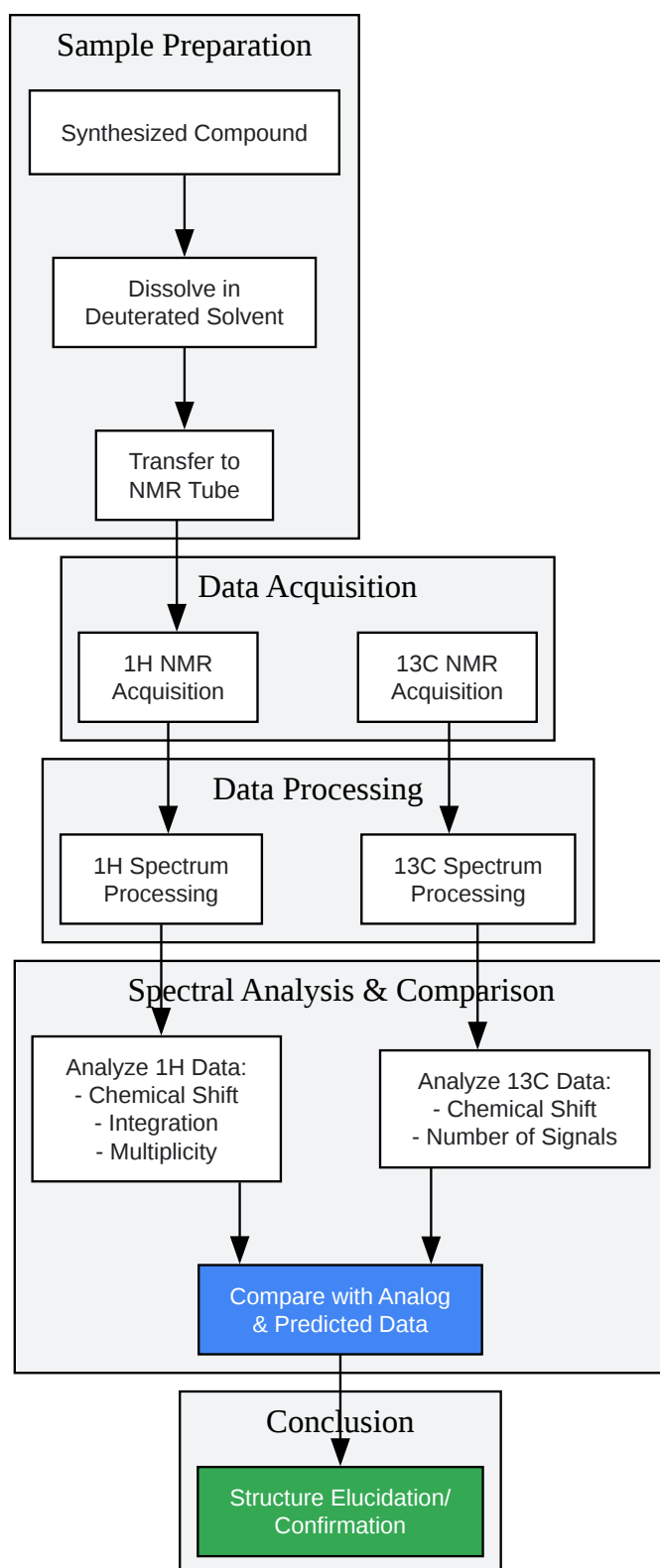
^{13}C NMR Spectroscopy:

- Spectrometer: A 100 MHz or 125 MHz spectrometer (corresponding to a 400 or 500 MHz ^1H frequency) is typically used.
- Acquisition Parameters:
 - Number of scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation delay (d1): 2-10 seconds. Longer delays are needed for quaternary carbons.
 - Acquisition time (aq): 1-2 seconds.

- Pulse width: A 30° or 90° pulse is standard.
- Proton decoupling is typically applied to simplify the spectrum.
- Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[\[2\]](#)

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for characterizing a novel organic compound, such as **3-ethynylpyridin-2-ol**, using NMR spectroscopy.



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